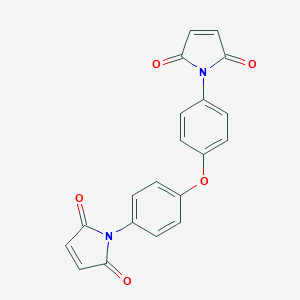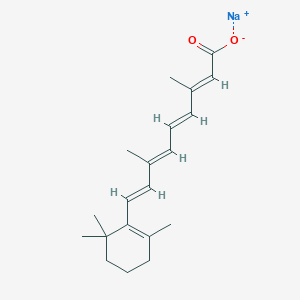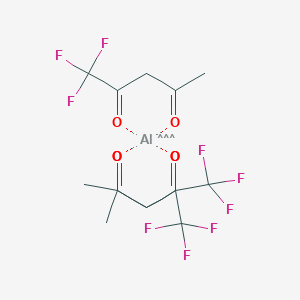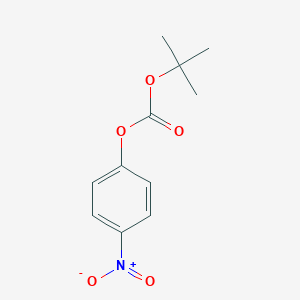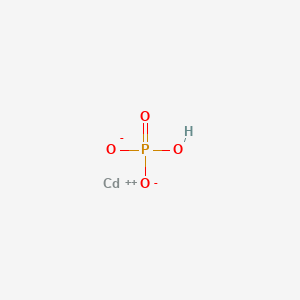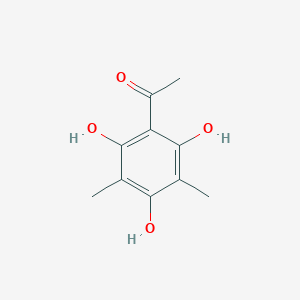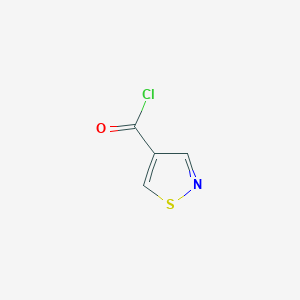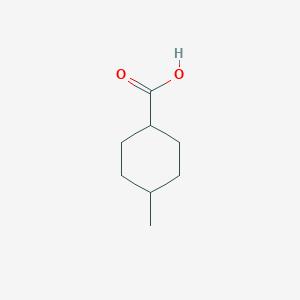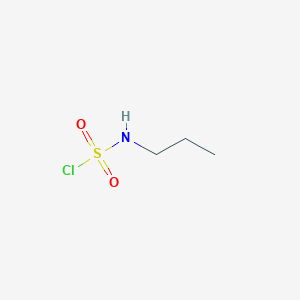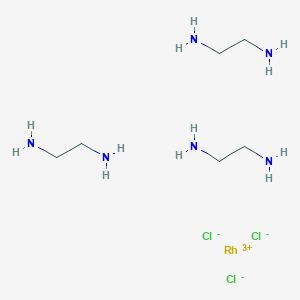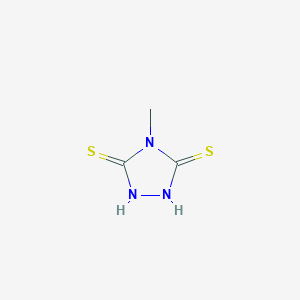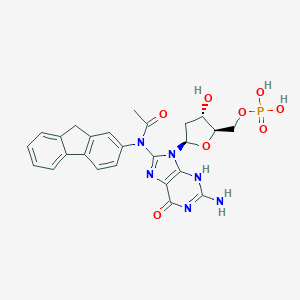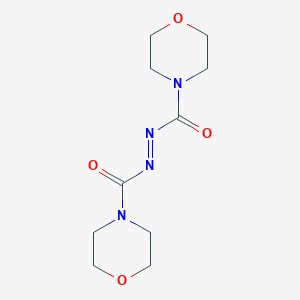
Lithium metatungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium metatungstate is a compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a negative stain in electron microscopy and has been found to have potential applications in the fields of catalysis and nanotechnology. In
Mécanisme D'action
The mechanism of action of lithium metatungstate is not well understood. However, it is believed that the compound interacts with the surface of the catalyst to enhance its activity. In addition, lithium metatungstate has been found to have a high surface area, which may contribute to its catalytic properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of lithium metatungstate. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of lithium metatungstate is its high solubility in water, which makes it easy to work with in laboratory experiments. In addition, it is non-toxic and non-carcinogenic, making it a safe compound for researchers to handle. However, one limitation of lithium metatungstate is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on lithium metatungstate. One area of interest is its potential applications in nanotechnology. It has been found to have unique properties that may make it useful in the development of new materials and devices. In addition, further research is needed to better understand the mechanism of action of lithium metatungstate and its potential applications in catalysis.
Méthodes De Synthèse
Lithium metatungstate can be synthesized through the reaction of lithium hydroxide and tungstic acid. The resulting compound is a yellow powder that is highly soluble in water and has a melting point of 850°C. It is important to note that the synthesis process requires careful handling due to the toxicity of tungstic acid.
Applications De Recherche Scientifique
Lithium metatungstate has been extensively studied for its potential applications in the field of catalysis. It has been found to be an effective catalyst for the conversion of biomass into biofuels and can also catalyze the oxidation of alcohols and aldehydes. In addition, lithium metatungstate has been used as a negative stain in electron microscopy to visualize biological samples.
Propriétés
Numéro CAS |
12411-56-2 |
|---|---|
Nom du produit |
Lithium metatungstate |
Formule moléculaire |
Li2O13W4-24 |
Poids moléculaire |
957.3 g/mol |
Nom IUPAC |
dilithium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Li.13O.4W/q2*+1;13*-2;;;; |
Clé InChI |
AJAIPQZHEKNFTK-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |
SMILES canonique |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |
Synonymes |
lithium metatungstate tungstic acid, dilithium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



